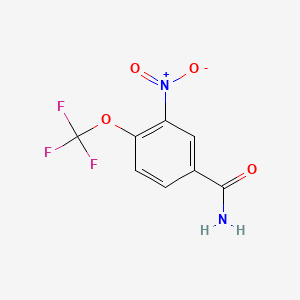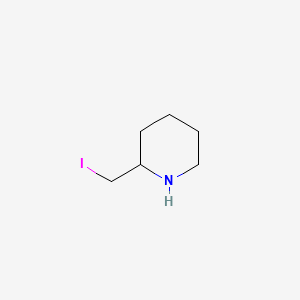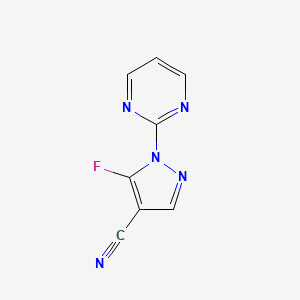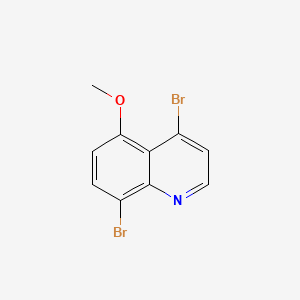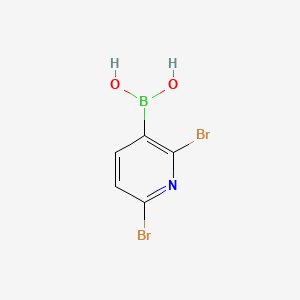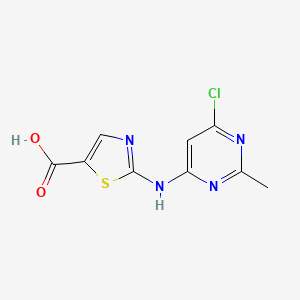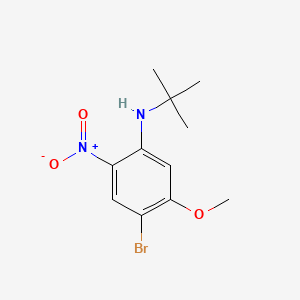
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, also known as (R)-Norephedrine hydrochloride, is a chemical compound that belongs to the class of amphetamines. It is a chiral molecule, meaning that it has two mirror-image forms that are not superimposable. This compound has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride involves its ability to increase the release of norepinephrine and dopamine in the brain. This leads to an increase in the activity of the sympathetic nervous system, which can result in increased heart rate, blood pressure, and metabolic rate. This compound also inhibits the reuptake of norepinephrine and dopamine, leading to an increase in their availability in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride include increased alertness, focus, and energy. It can also lead to decreased appetite and weight loss. However, it can also have negative effects on the cardiovascular system, including increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride in lab experiments is its ability to selectively target the norepinephrine transporter, which can provide insight into the role of this transporter in the brain. However, its effects on the cardiovascular system can limit its use in certain experiments, and its potential for abuse can also be a concern.
Orientations Futures
There are several future directions for the study of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride. One area of research could focus on its potential use in the treatment of ADHD and obesity. Another area of research could focus on its effects on the cardiovascular system and potential strategies for minimizing these effects. Additionally, further studies could investigate the role of this compound in the regulation of neurotransmitter release and its potential use as a tool for studying neurotransmitter function in the brain.
Méthodes De Synthèse
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride can be synthesized through several methods, including the reduction of 4-chlorophenyl-2-nitropropene with a reducing agent such as lithium aluminum hydride or sodium borohydride. Another method involves the reduction of 4-chlorophenylacetone with a reducing agent such as sodium borohydride, followed by reductive amination with an amine such as methylamine.
Applications De Recherche Scientifique
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride has been used in scientific research for its potential applications in the study of neurotransmitters and their receptors. It has been shown to have affinity for the norepinephrine transporter, which plays a role in the reuptake of norepinephrine in the brain. This compound has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.
Propriétés
IUPAC Name |
(1R)-1-(4-chlorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFMDYMEAQPNPZ-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

